benzyl (4aS,7aS)-6-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate benzyl (4aS,7aS)-6-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2247088-18-0
VCID: VC6971572
InChI: InChI=1S/C15H19ClN2O4S/c16-23(20,21)17-9-13-7-4-8-18(14(13)10-17)15(19)22-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2/t13-,14+/m0/s1
SMILES: C1CC2CN(CC2N(C1)C(=O)OCC3=CC=CC=C3)S(=O)(=O)Cl
Molecular Formula: C15H19ClN2O4S
Molecular Weight: 358.84

benzyl (4aS,7aS)-6-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

CAS No.: 2247088-18-0

Cat. No.: VC6971572

Molecular Formula: C15H19ClN2O4S

Molecular Weight: 358.84

* For research use only. Not for human or veterinary use.

benzyl (4aS,7aS)-6-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate - 2247088-18-0

Specification

CAS No. 2247088-18-0
Molecular Formula C15H19ClN2O4S
Molecular Weight 358.84
IUPAC Name benzyl (4aS,7aS)-6-chlorosulfonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C15H19ClN2O4S/c16-23(20,21)17-9-13-7-4-8-18(14(13)10-17)15(19)22-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2/t13-,14+/m0/s1
Standard InChI Key IHCMIGIDIGRLDI-UONOGXRCSA-N
SMILES C1CC2CN(CC2N(C1)C(=O)OCC3=CC=CC=C3)S(=O)(=O)Cl

Introduction

Benzyl (4aS,7aS)-6-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a complex organic compound characterized by its unique structural features. It contains a pyrrolo[3,4-b]pyridine core, a benzyl group, and a chlorosulfonyl substituent. This compound is of interest in chemical and pharmacological research due to its potential reactivity and biological activity.

Synthesis and Preparation

The synthesis of benzyl (4aS,7aS)-6-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity.

Biological and Pharmacological Activities

While specific biological activities for this compound are not widely documented, compounds with similar structures often exhibit potential as enzyme inhibitors or modulators of signaling pathways. The presence of a chlorosulfonyl group could contribute to its reactivity and interaction with biological targets.

Applications

  • This compound may be used as a building block in the synthesis of more complex molecules with potential pharmacological applications.

  • Its unique structure makes it a candidate for studies on enzyme inhibition and drug development.

Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylatePyrrolo[3,4-b]pyridine core, aminocarbamimidoyl substituentPotential kinase inhibitor
tert-Butyl 1-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylatePyrrolo structure, tert-butyl groupEnhanced solubility
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamateCarbamate link, piperidinyl moietyInfluences activity through piperidinyl group

Safety and Handling

  • MSDS: Available from suppliers for detailed safety information.

  • Storage: Store in a cool, dry place away from incompatible substances.

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